N-cyclopentyl-2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide, commonly known as CP-690,550, is a small molecule drug that belongs to the class of Janus kinase (JAK) inhibitors. It was first developed by Pfizer for the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis. CP-690,550 is a potent inhibitor of JAK3, which is a key component of the signaling pathways of several cytokines involved in immune responses.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
N-cyclopentyl-2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide shows promise in antimicrobial applications. A study by Darwish et al. (2014) discusses the synthesis of new heterocyclic compounds, including those with sulfamoyl moieties similar to this compound, demonstrating their potential as antimicrobial agents (Darwish et al., 2014).
Pharmacological Inhibition
Shukla et al. (2012) explored derivatives of similar compounds for their potential as glutaminase inhibitors, which may have implications in cancer treatment (Shukla et al., 2012).
Mechanism of Action in Medicinal Chemistry
Research by Hudkins et al. (2011) on similar pyridazin-3-one derivatives reveals their role as histamine H3 receptor inverse agonists, suggesting potential applications in the treatment of cognitive disorders (Hudkins et al., 2011).
Insecticide Development
Sparks et al. (2013) and Zhu et al. (2011) have investigated compounds with similar structures for their use as insecticides, targeting sap-feeding insects and resistant pests (Sparks et al., 2013), (Zhu et al., 2011).
In Vitro Screening for Antimicrobial Activity
Al-Kamali and Al-Hazmi (2014) synthesized novel pyridazine derivatives with sulfonamido moieties, akin to this compound, and screened them for antimicrobial activities (Al-Kamali & Al-Hazmi, 2014).
Chemical Synthesis and Characterization
Studies by Azab et al. (2013) and Ibrahim et al. (2014) on the synthesis of novel heterocyclic compounds with sulfonamido moieties and their antibacterial evaluation provide insights into the chemical nature and potential applications of similar compounds (Azab et al., 2013), (Ibrahim & Behbehani, 2014).
Molecular Docking and Antioxidant Activity
Flefel et al. (2018) conducted molecular docking and in vitro screenings of pyridine derivatives for antimicrobial and antioxidant activities, suggesting potential research applications for similar compounds (Flefel et al., 2018).
Eigenschaften
IUPAC Name |
N-cyclopentyl-2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-24-16-9-7-13(11-17(16)25-2)15-8-10-19(22-21-15)26-12-18(23)20-14-5-3-4-6-14/h7-11,14H,3-6,12H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVAPDHELVWGPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3CCCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.